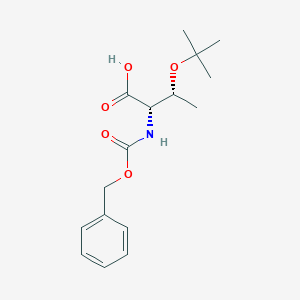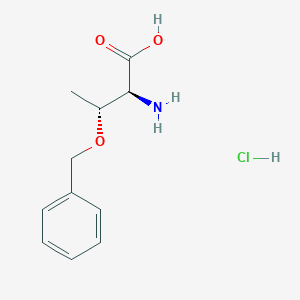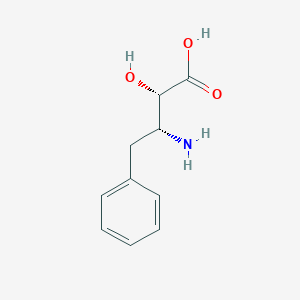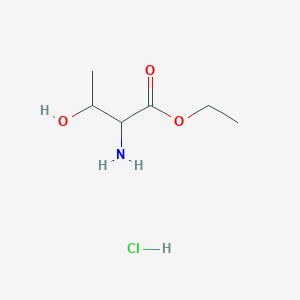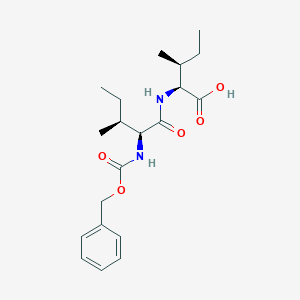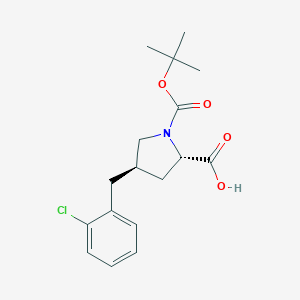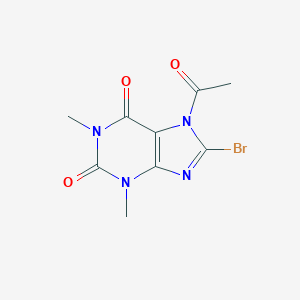
7-Acetyl-8-bromo-1,3-dimethylpurine-2,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Acetyl-8-bromo-1,3-dimethylpurine-2,6-dione, also known as Br-ADMP, is a chemical compound that has gained significant attention in scientific research in recent years. This compound is a purine derivative and has potential applications in various fields, including drug discovery and development, biochemistry, and molecular biology.
Applications De Recherche Scientifique
7-Acetyl-8-bromo-1,3-dimethylpurine-2,6-dione has shown potential in various scientific research applications. One of the most promising applications is in the field of drug discovery and development. 7-Acetyl-8-bromo-1,3-dimethylpurine-2,6-dione has been shown to have anti-inflammatory and anti-tumor properties, making it a potential candidate for the development of new drugs. Additionally, 7-Acetyl-8-bromo-1,3-dimethylpurine-2,6-dione has been used as a tool to study the role of purinergic signaling in various physiological processes.
Mécanisme D'action
The mechanism of action of 7-Acetyl-8-bromo-1,3-dimethylpurine-2,6-dione involves its ability to inhibit the activity of enzymes involved in purinergic signaling pathways. Specifically, 7-Acetyl-8-bromo-1,3-dimethylpurine-2,6-dione inhibits the activity of adenosine deaminase and adenosine kinase, leading to an increase in the levels of adenosine in the body. Adenosine is a signaling molecule that plays a crucial role in various physiological processes, including inflammation and tumor growth.
Effets Biochimiques Et Physiologiques
7-Acetyl-8-bromo-1,3-dimethylpurine-2,6-dione has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that 7-Acetyl-8-bromo-1,3-dimethylpurine-2,6-dione can inhibit the growth of various cancer cell lines. Additionally, 7-Acetyl-8-bromo-1,3-dimethylpurine-2,6-dione has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. In vivo studies have shown that 7-Acetyl-8-bromo-1,3-dimethylpurine-2,6-dione can reduce tumor growth and inflammation in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 7-Acetyl-8-bromo-1,3-dimethylpurine-2,6-dione is its relatively simple synthesis method, making it accessible to researchers. Additionally, 7-Acetyl-8-bromo-1,3-dimethylpurine-2,6-dione has shown promising results in various scientific research applications, including drug discovery and development. However, there are also limitations to using 7-Acetyl-8-bromo-1,3-dimethylpurine-2,6-dione in lab experiments. One limitation is that 7-Acetyl-8-bromo-1,3-dimethylpurine-2,6-dione has a short half-life in the body, which may limit its effectiveness as a therapeutic agent. Additionally, more research is needed to fully understand the safety and efficacy of 7-Acetyl-8-bromo-1,3-dimethylpurine-2,6-dione in humans.
Orientations Futures
There are several future directions for research on 7-Acetyl-8-bromo-1,3-dimethylpurine-2,6-dione. One area of research is to further investigate the anti-tumor properties of 7-Acetyl-8-bromo-1,3-dimethylpurine-2,6-dione and its potential as a cancer treatment. Additionally, more research is needed to understand the safety and efficacy of 7-Acetyl-8-bromo-1,3-dimethylpurine-2,6-dione in humans. Another area of research is to explore the potential of 7-Acetyl-8-bromo-1,3-dimethylpurine-2,6-dione as a tool for studying purinergic signaling in various physiological processes. Finally, researchers may explore the potential of 7-Acetyl-8-bromo-1,3-dimethylpurine-2,6-dione as a lead compound for the development of new drugs with anti-inflammatory and anti-tumor properties.
In conclusion, 7-Acetyl-8-bromo-1,3-dimethylpurine-2,6-dione is a promising compound that has potential applications in various scientific research fields. Its relatively simple synthesis method and promising results in various scientific research applications make it an attractive option for researchers. However, more research is needed to fully understand its safety and efficacy in humans and to explore its potential as a lead compound for the development of new drugs.
Méthodes De Synthèse
The synthesis of 7-Acetyl-8-bromo-1,3-dimethylpurine-2,6-dione involves the reaction of 8-bromo-1,3-dimethylxanthine with acetic anhydride in the presence of a catalyst such as pyridine. The reaction leads to the formation of 7-Acetyl-8-bromo-1,3-dimethylpurine-2,6-dione as a white crystalline solid. This synthesis method is relatively simple and cost-effective, making it an attractive option for researchers.
Propriétés
Numéro CAS |
133512-95-5 |
|---|---|
Nom du produit |
7-Acetyl-8-bromo-1,3-dimethylpurine-2,6-dione |
Formule moléculaire |
C9H9BrN4O3 |
Poids moléculaire |
301.1 g/mol |
Nom IUPAC |
7-acetyl-8-bromo-1,3-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C9H9BrN4O3/c1-4(15)14-5-6(11-8(14)10)12(2)9(17)13(3)7(5)16/h1-3H3 |
Clé InChI |
OSEIFKDZRQAUGR-UHFFFAOYSA-N |
SMILES |
CC(=O)N1C2=C(N=C1Br)N(C(=O)N(C2=O)C)C |
SMILES canonique |
CC(=O)N1C2=C(N=C1Br)N(C(=O)N(C2=O)C)C |
Synonymes |
1H-Purine-2,6-dione, 7-acetyl-8-bromo-3,7-dihydro-1,3-dimethyl- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



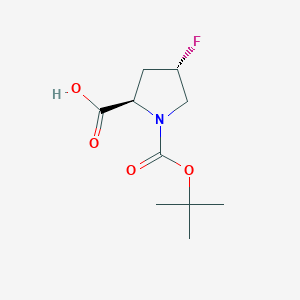
![2-Bromo-n-[4-bromo-2-(pyridin-2-ylcarbonyl)phenyl]acetamide](/img/structure/B151278.png)
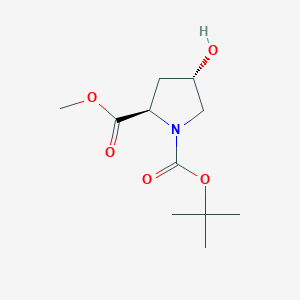
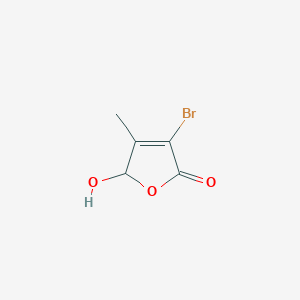
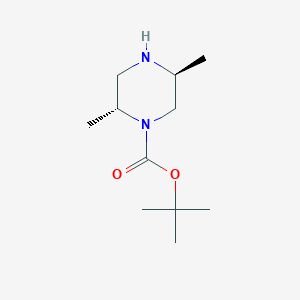
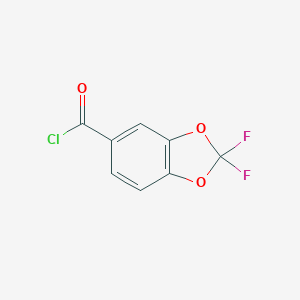
![ethyl (5R)-5-{(1S)-1-[(tert-butoxycarbonyl)amino]-2-phenylethyl}-2-oxotetrahydro-3-furancarboxylate](/img/structure/B151285.png)
